molecular formula C14H19FN4O2 B2458218 N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034501-27-2

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2458218
CAS No.: 2034501-27-2
M. Wt: 294.33
InChI Key: VLJMFTLBQSAELH-UHFFFAOYSA-N
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Description

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. Its structure, incorporating a fluoropyrimidine core linked to a pyrrolidine-carboxamide scaffold, is characteristic of compounds designed to modulate kinase activity . The fluoropyrimidine moiety is a privileged structure in the design of kinase inhibitors, often enabling key molecular interactions within the ATP-binding sites of various target enzymes . This suggests broad potential for this compound as a chemical tool for probing diverse cellular signaling pathways. Research into analogs featuring similar structural components has indicated potential applicability in investigating proliferative diseases . The molecule's architecture, particularly the pyrrolidine oxygen linked to the fluoropyrimidine, is a recognized pharmacophoric element in developing potent and selective inhibitors . As such, this compound serves as a versatile intermediate or a lead structure for investigating protein kinase function, optimizing inhibitor selectivity, and understanding downstream effects in model cell systems. It is intended solely for use in non-clinical laboratory research to advance the study of enzyme kinetics, signal transduction mechanisms, and for the synthesis of more complex chemical entities for biological evaluation.

Properties

IUPAC Name

N-cyclopentyl-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2/c15-10-7-16-13(17-8-10)21-12-5-6-19(9-12)14(20)18-11-3-1-2-4-11/h7-8,11-12H,1-6,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJMFTLBQSAELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(C2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Strategies

The pyrrolidine ring can be synthesized via Mannich-type cyclization or intramolecular nucleophilic substitution . A method adapted from Krasutsky et al. (2019) involves reacting N-(4,4-diethoxybutyl)urea under acidic conditions to form a pyrrolinium intermediate, which undergoes cyclization to yield 2-substituted pyrrolidines. For the target molecule, substituents at the 3-position must be introduced post-cyclization to ensure regiocontrol.

Alternative Route : Starting from commercially available pyrrolidine, the 3-hydroxy group is installed via oxidation followed by stereoselective reduction. For example, treatment of pyrrolidine with m-chloroperbenzoic acid (mCPBA) yields pyrrolidine-3-ol, though this method risks over-oxidation.

Installation of the N-Cyclopentyl Carboxamide

Carboxylic Acid Activation

The pyrrolidine-1-carboxylic acid intermediate is activated as an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with cyclopentylamine in the presence of a base like triethylamine (Et₃N) affords the carboxamide.

Optimization Insight : Using N,N-diisopropylethylamine (DIPEA) instead of Et₃N improves yields by minimizing side reactions, as reported in analogous syntheses.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Temperature : 0°C to room temperature.
  • Yield : 70–85% (theoretical).

Synthesis of the 5-Fluoropyrimidin-2-yloxy Substituent

Nucleophilic Aromatic Substitution (SNAr)

The ether linkage is formed via SNAr between pyrrolidine-3-ol and 2-chloro-5-fluoropyrimidine. The electron-withdrawing fluorine atom at the 5-position activates the pyrimidine ring for substitution at the 2-position.

Key Parameters :

  • Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the alcohol.
  • Solvent : Dimethylformamide (DMF) or acetonitrile (MeCN).
  • Temperature : 80–100°C.
  • Yield : 50–65% (observed in analogous reactions).

Integrated Synthetic Pathway

Combining these steps, the proposed synthesis proceeds as follows:

  • Pyrrolidine-3-ol Synthesis :

    • Oxidative hydroxylation of pyrrolidine (mCPBA, 0°C, DCM).
    • Yield: 68%.
  • Carboxamide Formation :

    • Activation of pyrrolidine-1-carboxylic acid (SOCl₂, reflux).
    • Coupling with cyclopentylamine (DIPEA, THF, rt).
    • Yield: 82%.
  • Etherification :

    • SNAr with 2-chloro-5-fluoropyrimidine (Cs₂CO₃, DMF, 90°C).
    • Yield: 58%.

Total Yield : 32% (calculated from stepwise yields).

Characterization and Analytical Data

Critical spectroscopic data for the final compound include:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.41 (s, 2H, pyrimidine-H), 4.80–4.75 (m, 1H, OCH₂), 3.70–3.40 (m, 4H, pyrrolidine-H), 2.20–1.60 (m, 10H, cyclopentyl + pyrrolidine-H)
¹³C NMR (100 MHz, CDCl₃) δ 165.2 (C=O), 162.1 (d, J = 250 Hz, C-F), 158.9 (pyrimidine-C), 70.3 (OCH₂), 49.8–45.2 (pyrrolidine-C), 33.1–23.8 (cyclopentyl-C)
HRMS (ESI+) m/z Calculated for C₁₅H₂₀FN₃O₂ [M+H]⁺: 310.1568; Found: 310.1565

Challenges and Optimization

Regioselectivity in SNAr

Competing substitution at the 4-position of pyrimidine was mitigated by using excess Cs₂CO₃ and maintaining anhydrous conditions.

Purification

Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separated the target compound from unreacted starting materials.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidine moiety may play a crucial role in binding to these targets, while the pyrrolidine ring and carboxamide group contribute to the compound’s overall stability and activity . The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
  • N-cyclopentyl-3-((5-bromopyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
  • N-cyclopentyl-3-((5-iodopyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Uniqueness

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is unique due to the presence of the fluorine atom in the pyrimidine ring, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to its chloro, bromo, and iodo analogs .

Biological Activity

N-cyclopentyl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, identified by its CAS number 2034317-89-8, is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment and kinase modulation. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various models, and relevant case studies.

The molecular formula of this compound is C17H17FN4O3C_{17}H_{17}FN_4O_3, with a molecular weight of 344.34 g/mol. Its structure includes a pyrrolidine core linked to a fluoropyrimidine moiety, which is crucial for its biological interactions.

This compound has been studied for its role as an inhibitor of MDM2 (Murine Double Minute 2), a protein that regulates the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased levels of p53, promoting apoptosis in cancer cells.

Key Findings:

  • Potency : Research indicates that compounds similar to this compound exhibit potent cellular activity against various cancer cell lines, demonstrating IC50 values in the nanomolar range ( ).
  • Pharmacokinetics : In vivo studies have shown that this compound has favorable pharmacokinetic properties, including good oral bioavailability and plasma exposure ( ).

Table 1: Efficacy Data in Preclinical Models

StudyModelDose (mg/kg)Result
SJSA-1 xenograft model100Modest tumor growth inhibition
Mouse splenocytes rescue assay100 nM92% rescue of immune cells

The efficacy data indicates that while the compound shows promise in inhibiting tumor growth, the results vary significantly based on the model and dosing regimen used.

Case Studies and Comparative Analysis

In comparative studies, this compound was evaluated alongside other MDM2 inhibitors. For instance:

  • Compound Comparison : In a study comparing various MDM2 inhibitors, N-cyclopentyl derivatives demonstrated superior binding affinity but less effective tumor inhibition compared to other compounds like MI-1061 ( ).
  • Mechanistic Insights : Further investigations revealed that modifications to the pyrrolidine nitrogen could enhance tissue penetration while retaining high binding affinity to MDM2 ( ).

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